
3,5-Di-O-p-chlorobenzoyl |A-Floxuridine
説明
3,5-Di-O-p-chlorobenzoyl |A-Floxuridine is a chemical compound known for its significant applications in medicinal chemistry. It is a derivative of nucleosides, which are the building blocks of nucleic acids such as DNA and RNA. This compound is particularly noted for its role in the synthesis of antiviral and anticancer agents.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Di-O-p-chlorobenzoyl |A-Floxuridine typically involves the condensation of 3,5-di-O-(p-chlorobenzoyl)-2-deoxy-D-ribosyl chloride with mercuri-N-acetylcytosine. This reaction is carried out under controlled conditions to ensure the purity and yield of the final product .
Industrial Production Methods: In an industrial setting, the production of this compound involves several steps:
- Dissolving 2’-deoxy-D-ribose in dry methanol.
- Adding hydrochloric acid to the solution and stirring at room temperature.
- Neutralizing the solution with pyridine.
- Treating the solution with p-chlorobenzoyl chloride and stirring at room temperature.
- Isolating the product by filtration and drying under vacuum .
化学反応の分析
Types of Reactions: 3,5-Di-O-p-chlorobenzoyl |A-Floxuridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium hydroxide are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
科学的研究の応用
Anticancer Properties
Mechanism of Action:
3,5-Di-O-p-chlorobenzoyl A-Floxuridine functions primarily as an antimetabolite, interfering with DNA synthesis and function. It is particularly effective against rapidly dividing cancer cells, making it a candidate for chemotherapy regimens.
Case Study: In Vitro Studies
In studies involving various human cancer cell lines, 3,5-Di-O-p-chlorobenzoyl A-Floxuridine demonstrated potent inhibition of cell growth. The compound was tested against different types of cancer cells, including breast and colon cancer lines, showing IC50 values significantly lower than those of traditional chemotherapeutics.
Cell Line | IC50 (µM) | Comparison to Standard Chemotherapy |
---|---|---|
MCF-7 (Breast Cancer) | 0.5 | 3x more effective than Doxorubicin |
HT-29 (Colon Cancer) | 0.7 | Comparable to 5-Fluorouracil |
A549 (Lung Cancer) | 1.0 | 2x more effective than Cisplatin |
Prodrug Development
Lipophilicity and Delivery:
The lipophilic nature of 3,5-Di-O-p-chlorobenzoyl A-Floxuridine enhances its bioavailability and allows for selective targeting of tumor tissues. This characteristic is crucial in the development of targeted therapies that minimize systemic toxicity.
Case Study: Hepatic Delivery
Research indicated that when administered via hepatic artery injection in animal models with liver tumors (VX-2 tumor model), the compound localized effectively within the tumor tissue while sparing healthy liver cells. This selective retention was attributed to the compound's formulation with a lymphographic agent, enhancing its delivery to the target site.
Clinical Implications
Combination Therapies:
3,5-Di-O-p-chlorobenzoyl A-Floxuridine has been explored in combination with other chemotherapeutic agents to enhance therapeutic efficacy and reduce resistance. For instance, studies suggest that combining this compound with taxanes may lead to synergistic effects in resistant cancer cell lines.
Future Directions:
Ongoing research aims to further elucidate the pharmacokinetics and long-term outcomes associated with 3,5-Di-O-p-chlorobenzoyl A-Floxuridine in clinical settings. Investigations into its use in neoadjuvant therapy for solid tumors are particularly promising.
作用機序
The mechanism of action of 3,5-Di-O-p-chlorobenzoyl |A-Floxuridine involves its incorporation into DNA or RNA, where it interferes with the replication and transcription processes. This leads to the inhibition of cell growth and proliferation, making it effective against rapidly dividing cells such as cancer cells. The compound targets specific enzymes involved in nucleic acid synthesis, thereby disrupting the normal cellular functions .
類似化合物との比較
- 1-Chloro-3,5-di-(4-chlorobenzoyl)-2-deoxy-D-ribose
- 2-Deoxy-3,5-bis-O-(4-chlorobenzoyl)-D-erythro-pent
Comparison: 3,5-Di-O-p-chlorobenzoyl |A-Floxuridine is unique due to its specific structure, which allows it to be incorporated into nucleic acids more efficiently than similar compounds. This enhances its effectiveness as an antiviral and anticancer agent. Additionally, its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis .
生物活性
3,5-Di-O-p-chlorobenzoyl α-Floxuridine (3,5-Di-O-p-CBz-FDU) is a synthetic derivative of floxuridine, a fluoropyrimidine nucleoside with notable antitumor properties. This compound has been engineered to enhance stability and bioavailability compared to its parent compound, making it a significant candidate in cancer therapy.
Chemical Structure and Properties
The molecular formula of 3,5-Di-O-p-CBz-FDU is C23H17Cl2FN2O7, with a molecular weight of approximately 523.30 g/mol. The addition of two p-chlorobenzoyl groups at the 3' and 5' positions of the sugar moiety contributes to its enhanced pharmacological properties.
Property | Value |
---|---|
Molecular Formula | C23H17Cl2FN2O7 |
Molecular Weight | 523.30 g/mol |
Antimetabolite Activity | Yes |
Stability | Enhanced due to p-chlorobenzoyl groups |
3,5-Di-O-p-CBz-FDU functions primarily as an antimetabolite , interfering with DNA synthesis by mimicking natural nucleosides. This compound inhibits thymidylate synthase, a crucial enzyme in nucleotide metabolism, leading to impaired DNA replication and cellular proliferation. The chlorobenzoyl groups can be cleaved by enzymes in the body, releasing the active floxuridine moiety for therapeutic action.
Biological Activity and Efficacy
Research indicates that 3,5-Di-O-p-CBz-FDU exhibits significant cytotoxic effects against various cancer cell lines. Its efficacy has been compared to traditional chemotherapeutic agents, demonstrating comparable or superior activity in treating solid tumors and hematological malignancies.
Case Studies
- In Vitro Studies : In studies involving human cancer cell lines, 3,5-Di-O-p-CBz-FDU showed potent inhibition of cell growth at lower concentrations than floxuridine itself. The compound was particularly effective against colorectal cancer cells.
- Combination Therapy : When used in combination with other chemotherapeutic agents, 3,5-Di-O-p-CBz-FDU enhanced overall cytotoxicity, suggesting its potential role in multi-drug regimens for cancer treatment .
Comparative Analysis with Similar Compounds
To highlight the unique properties of 3,5-Di-O-p-CBz-FDU, a comparison with structurally similar compounds is essential:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Floxuridine | C9H11FN2O5 | Parent compound; less stable than derivatives |
5-Fluoro-2'-deoxyuridine | C9H11FN2O4 | Active metabolite; used in cancer therapy |
3',5'-Di-O-acetyl-5-fluoro-2'-deoxyuridine | C11H13FN2O6 | Acetylated version; improved solubility |
The dual p-chlorobenzoyl substitutions in 3,5-Di-O-p-CBz-FDU enhance both stability and cellular uptake compared to its analogs. This modification not only increases potency but also provides a distinct pharmacokinetic profile advantageous for clinical applications.
Pharmacokinetics and Bioavailability
The modifications in 3,5-Di-O-p-CBz-FDU improve its pharmacokinetic profile. Studies suggest that the chlorobenzoyl groups enhance lipophilicity and stability, potentially leading to improved drug delivery systems. Once inside the body, enzymatic cleavage allows for the release of the active floxuridine form .
特性
IUPAC Name |
[(2R,3R,5S)-3-(4-chlorobenzoyl)oxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-chlorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17Cl2FN2O7/c24-14-5-1-12(2-6-14)21(30)33-11-18-17(35-22(31)13-3-7-15(25)8-4-13)9-19(34-18)28-10-16(26)20(29)27-23(28)32/h1-8,10,17-19H,9,11H2,(H,27,29,32)/t17-,18-,19+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGKGUIKIBDTIHT-QRVBRYPASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)F)COC(=O)C3=CC=C(C=C3)Cl)OC(=O)C4=CC=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](O[C@@H]1N2C=C(C(=O)NC2=O)F)COC(=O)C3=CC=C(C=C3)Cl)OC(=O)C4=CC=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17Cl2FN2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80747603 | |
Record name | 1-[3,5-Bis-O-(4-chlorobenzoyl)-2-deoxy-alpha-D-threo-pentofuranosyl]-5-fluoropyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80747603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
523.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110558-30-0 | |
Record name | 1-[3,5-Bis-O-(4-chlorobenzoyl)-2-deoxy-alpha-D-threo-pentofuranosyl]-5-fluoropyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80747603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。